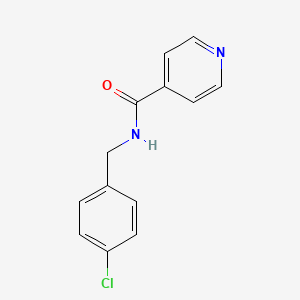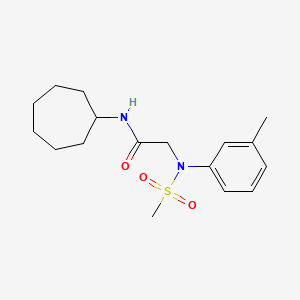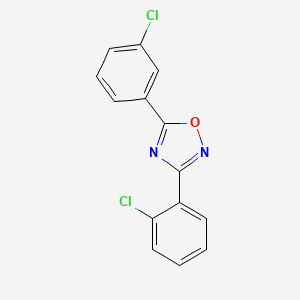![molecular formula C14H18ClN3O2S B5885810 ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5885810.png)
ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate, also known as CEP-1347, is a small molecule inhibitor of c-Jun N-terminal kinase (JNK). JNK is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke.
作用機序
Ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate exerts its neuroprotective effects by inhibiting the activity of JNK. JNK is activated in response to various stress stimuli, including oxidative stress, inflammation, and DNA damage. Once activated, JNK phosphorylates a variety of downstream targets, including transcription factors, cytoskeletal proteins, and pro-apoptotic proteins. Inhibition of JNK activity by this compound prevents the phosphorylation of these downstream targets, thereby reducing neuronal damage and promoting neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of JNK activity, the reduction of oxidative stress and inflammation, the promotion of neuronal survival, and the improvement of cognitive function. This compound has also been shown to have a favorable safety profile in both preclinical and clinical studies.
実験室実験の利点と制限
Ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has several advantages as a research tool in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in both in vitro and in vivo models. However, this compound also has limitations as a research tool. It is not specific to JNK and can inhibit other kinases in vitro. It also has poor solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate. One area of focus is the development of more specific JNK inhibitors that can selectively target different isoforms of JNK. Another area of focus is the evaluation of this compound in combination with other neuroprotective agents, such as antioxidants and anti-inflammatory drugs. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in larger patient populations and for longer periods of time.
合成法
Ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate is synthesized through a multi-step process involving the reaction of 3-chloroaniline with carbon disulfide to form 3-chloroanilinothiocarbamide. The resulting compound is then reacted with ethyl piperazine-1-carboxylate to form this compound.
科学的研究の応用
Ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke. In preclinical studies, this compound has been shown to protect neurons from oxidative stress and inflammation, promote neuronal survival, and improve cognitive function. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in patients with Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
ethyl 4-[(3-chlorophenyl)carbamothioyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-2-20-14(19)18-8-6-17(7-9-18)13(21)16-12-5-3-4-11(15)10-12/h3-5,10H,2,6-9H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJFHCADTAVDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5885731.png)

![1,4-dimethyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5885739.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5885740.png)
![2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5885742.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B5885760.png)


![1-benzyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5885782.png)
![2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5885796.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
